Methyl 2,6-dimethoxyisonicotinate
Overview
Description
Molecular Structure Analysis
The molecular structure of Methyl 2,6-dimethoxyisonicotinate consists of a pyridine ring with two methoxy groups and a methyl ester group . The exact structural details such as bond lengths and angles are not provided in the available resources.Physical And Chemical Properties Analysis
Methyl 2,6-dimethoxyisonicotinate has a molecular weight of 197.19 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
- Field : Pharmacology and Toxicology .
- Application : The compound 6-methylnicotine, a nicotine analog, has been identified for its potential in pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .
- Methods : Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine .
- Results : The QSAR computational pharmacology of 6-methylnicotine is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models .
- Field : Pest Management .
- Application : Methyl isonicotinate is being investigated for its potential use in thrips pest management .
- Methods : Field and glasshouse trapping experiments, and wind tunnel and Y-tube olfactometer studies have been conducted to demonstrate a behavioural response that results in increased trap capture of at least 12 thrips species .
- Results : Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops .
Pharmacological and Toxicological Assessment
Pest Management
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- Field : Entomology .
- Application : Methyl isonicotinate is used as a semiochemical, a chemical signal that influences the behavior of insects . It’s particularly effective in influencing the movement of thrips, a common pest in greenhouses .
- Methods : The compound is used in sticky traps to monitor and catch thrips . Its presence increases the walking and take-off behavior of thrips, leading to more captures .
- Results : Usage of methyl isonicotinate in traps can increase the catches up to 20 times depending on the species and the conditions .
- Field : Oncology .
- Application : DNA methyltransferase (DNMT) inhibitors, which include compounds similar to “Methyl 2,6-dimethoxyisonicotinate”, are used in novel strategies for cancer therapy . They can activate silenced genes at low doses and cause cytotoxicity at high doses .
- Methods : These inhibitors are often used in combination therapy with other chemotherapeutic drugs .
- Results : The combination of DNMT inhibitors and chemotherapy and/or immune checkpoint inhibitors may provide helpful insights into the development of efficient therapeutic approaches .
Semiochemicals
Cancer Therapy
properties
IUPAC Name |
methyl 2,6-dimethoxypyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-12-7-4-6(9(11)14-3)5-8(10-7)13-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMCGZODGMPBCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302630 | |
Record name | Methyl 2,6-dimethoxyisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727550 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2,6-dimethoxyisonicotinate | |
CAS RN |
52606-00-5 | |
Record name | Methyl 2,6-dimethoxy-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52606-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 152218 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052606005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52606-00-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,6-dimethoxyisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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